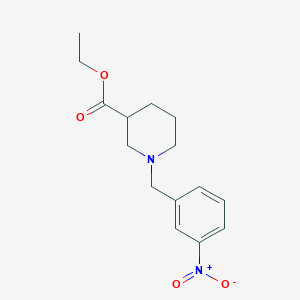![molecular formula C17H15NO2 B4882912 [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in cell growth and proliferation. It may also act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes and proteins that are involved in cell growth and proliferation. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research studies. Additionally, its neuroprotective effects make it a useful compound for studies related to neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)). One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields. Additionally, researchers could explore the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future studies could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that has potential applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a valuable tool for cancer and neurodegenerative disease research. However, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments. Future research could focus on further investigating its mechanism of action and exploring its potential therapeutic applications.
Métodos De Síntesis
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-isoquinolinecarboxylic acid with 2-methoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain the [5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt) form of the compound.
Aplicaciones Científicas De Investigación
[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate ([5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)) has been used in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in studies related to neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
(5-isoquinolin-5-yl-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-6-5-12(9-14(17)11-19)15-4-2-3-13-10-18-8-7-16(13)15/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBNALVSZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)